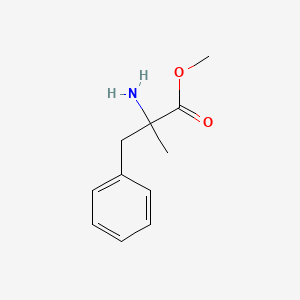

(2E)-4,4-difluorobut-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This typically includes the compound’s molecular formula, structure, and common names. It may also include information about the compound’s sources or applications .

Synthesis Analysis

This involves understanding how the compound is made. This can include both natural biosynthesis and laboratory synthesis methods .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can include understanding its reactivity, common reactions it undergoes, and products it forms .Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, density, and chemical stability .Aplicaciones Científicas De Investigación

Structural Investigation and Spectroscopy

A study conducted by Venkatesan et al. characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. The compound showed stabilization through intramolecular and intermolecular interactions, with methoxy substitution providing additional stabilization. This research highlights the intricate molecular interactions and structural nuances of derivatives of (2E)-4,4-difluorobut-2-enoic acid, contributing to a deeper understanding of their chemical behavior (Venkatesan et al., 2016).

Synthesis and Chemical Reactions

The palladium-catalysed cross-coupling methodology offers a selective synthesis of 3,3-disubstituted prop-2-enoic acids from 3-substituted 3-iodobut-2-enoic acids, showcasing the versatility of (2E)-4,4-difluorobut-2-enoic acid derivatives in chemical synthesis. This method highlights the compound's potential in constructing complex molecular architectures under mild conditions, expanding the toolbox for synthetic chemists (Abarbri et al., 2002).

Advanced Materials and Catalysis

Research on the development of novel materials and catalysts has also benefited from derivatives of (2E)-4,4-difluorobut-2-enoic acid. For instance, the electrochemical mineralization study of perfluorocarboxylic acids using a Ce-doped modified porous nanocrystalline PbO2 film electrode demonstrates the potential environmental applications of these compounds in water treatment and pollution control. The study suggests a pathway for the degradation of persistent organic pollutants, highlighting the environmental significance of (2E)-4,4-difluorobut-2-enoic acid derivatives (Niu et al., 2012).

Biological Activity and Pharmaceutical Applications

While avoiding specifics on drug usage and side effects as per the requirements, it's worth noting that the research into the antibacterial effects of derivatives, like the study on (2E, 2E)-4,4-trisulfanediylbis(but-2-enoic acid) against Staphylococcus aureus, showcases the potential of these compounds in developing new antimicrobial agents. This study opens avenues for exploring (2E)-4,4-difluorobut-2-enoic acid derivatives as novel food preservatives or antimicrobial compounds, contributing to food safety and public health (Wu et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (2E)-4,4-difluorobut-2-enoic acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-2-fluorobutane", "potassium fluoride", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-2-fluorobutane to 2-fluoro-2-butene", "2-bromo-2-fluorobutane is treated with potassium fluoride in dimethyl sulfoxide (DMSO) to yield 2-fluoro-2-butene.", "Step 2: Conversion of 2-fluoro-2-butene to (2E)-4,4-difluorobut-2-enal", "2-fluoro-2-butene is reacted with sodium hydride in tetrahydrofuran (THF) to form the corresponding enolate, which is then treated with acetic anhydride and sulfuric acid to yield (2E)-4,4-difluorobut-2-enal.", "Step 3: Conversion of (2E)-4,4-difluorobut-2-enal to (2E)-4,4-difluorobut-2-enoic acid", "(2E)-4,4-difluorobut-2-enal is treated with sodium hydroxide and sodium bicarbonate in water to form the corresponding acid, which is then extracted with ethyl acetate and dried over magnesium sulfate to yield the final product, (2E)-4,4-difluorobut-2-enoic acid." ] } | |

Número CAS |

37759-73-2 |

Fórmula molecular |

C4H4F2O2 |

Peso molecular |

122.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.